molecular formula C22H20N4O2S2 B11640193 9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11640193
M. Wt: 436.6 g/mol
InChI Key: YUFHQIKUDWIBJN-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the pyrido[1,2-a]pyrimidine class and contains a thiazolidinone ring.
  • The compound’s structure is as follows:

    9-methyl-2-(methylamino)-3-(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one\text{9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one} 9-methyl-2-(methylamino)-3-(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • It’s a heterocyclic compound with potential biological activity.
  • Preparation Methods

      Industrial Production: As of now, there’s no established industrial-scale production method due to its complexity and limited applications.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and novel transformations.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).

      Industry: Limited applications due to its complexity.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is scarce. Further research is needed.
    • It likely interacts with cellular targets, affecting pathways relevant to its potential biological activity.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are rare, compounds with thiazolidinone or pyrido[1,2-a]pyrimidine moieties exist.

      Uniqueness: Its intricate structure sets it apart, but more comparative studies are necessary.

    Properties

    Molecular Formula

    C22H20N4O2S2

    Molecular Weight

    436.6 g/mol

    IUPAC Name

    (5Z)-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C22H20N4O2S2/c1-14-7-6-11-25-19(14)24-18(23-2)16(20(25)27)13-17-21(28)26(22(29)30-17)12-10-15-8-4-3-5-9-15/h3-9,11,13,23H,10,12H2,1-2H3/b17-13-

    InChI Key

    YUFHQIKUDWIBJN-LGMDPLHJSA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NC

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.